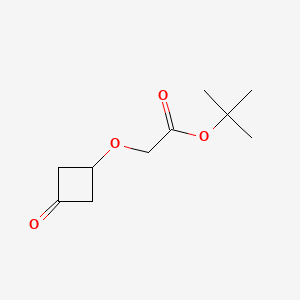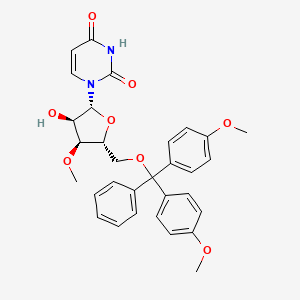
Methyl (2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate is a synthetic organic compound that belongs to the class of fluorinated pyrrolizine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and pyrrolizine derivatives.
Reaction Conditions: The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield. For example, the use of chiral catalysts can help achieve the (2S,8S) configuration.
Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique structural features make it a candidate for use in the development of advanced materials with specific properties, such as fluorinated polymers.
Biological Studies: The compound can be used as a probe to study biological processes involving fluorinated molecules.
Mechanism of Action
The mechanism of action of Methyl (2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. Additionally, the pyrrolizine ring can interact with hydrophobic pockets in the target, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,8S)-8-methyl-2-decanyl propionate: This compound shares a similar pyrrolizine structure but differs in the substituents attached to the ring.
8-methyl-2-decanol propanoate: Another compound with a similar backbone but different functional groups.
Uniqueness
Methyl (2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C9H14FNO2 |
|---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
methyl (2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate |
InChI |
InChI=1S/C9H14FNO2/c1-13-8(12)9-3-2-4-11(9)6-7(10)5-9/h7H,2-6H2,1H3/t7-,9-/m0/s1 |
InChI Key |
FSIUNPRMYQMELM-CBAPKCEASA-N |
Isomeric SMILES |
COC(=O)[C@@]12CCCN1C[C@H](C2)F |
Canonical SMILES |
COC(=O)C12CCCN1CC(C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


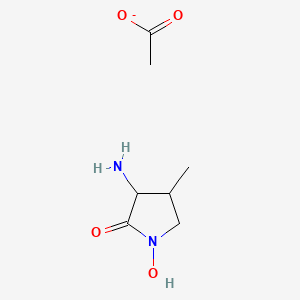
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane](/img/structure/B13911284.png)
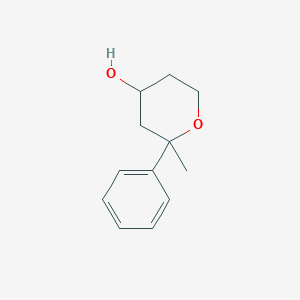

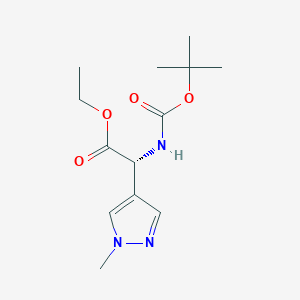
![tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13911308.png)

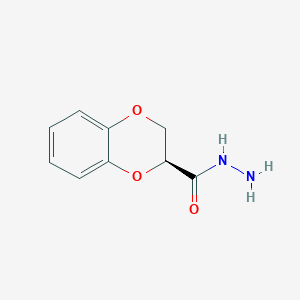
![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B13911326.png)
![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)

